2,2-Difluoroethylamine

Medicinal Chemistry Drug Metabolism Cathepsin K Inhibition

2,2-Difluoroethylamine (CAS 430-67-1) is a fluorinated aliphatic primary amine with the molecular formula C2H5F2N and a molecular weight of 81.07 g/mol. The compound exists as a colorless to light yellow clear liquid at 20°C, with a boiling point of 68°C, density of 1.17 g/cm³ at 20/20, and refractive index of 1.34.

Molecular Formula C2H5F2N
Molecular Weight 81.06 g/mol
CAS No. 430-67-1
Cat. No. B1345623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethylamine
CAS430-67-1
Molecular FormulaC2H5F2N
Molecular Weight81.06 g/mol
Structural Identifiers
SMILESC(C(F)F)N
InChIInChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2
InChIKeyOVRWUZYZECPJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethylamine (CAS 430-67-1): Core Physicochemical and Safety Data for Procurement Decision Support


2,2-Difluoroethylamine (CAS 430-67-1) is a fluorinated aliphatic primary amine with the molecular formula C2H5F2N and a molecular weight of 81.07 g/mol . The compound exists as a colorless to light yellow clear liquid at 20°C, with a boiling point of 68°C, density of 1.17 g/cm³ at 20/20, and refractive index of 1.34 . Its conjugate acid has a pKa of 7.2, positioning it as a physiologically relevant weak base [1]. The gem-difluoromethyl (-CHF2) moiety confers distinct electronic and conformational properties compared to non-fluorinated or trifluoromethyl analogs. This compound is classified as a flammable liquid and corrosive material (GHS Signal Word: Danger), requiring storage under inert gas due to air sensitivity .

Why Ethylamine or Trifluoroethylamine Cannot Simply Replace 2,2-Difluoroethylamine in Medicinal Chemistry and Chemical Synthesis


Substituting 2,2-difluoroethylamine with a non-fluorinated analog (e.g., ethylamine) or a higher-fluorinated analog (e.g., 2,2,2-trifluoroethylamine) will fundamentally alter the physicochemical, metabolic, and reactivity profile of the resulting molecule. The gem-difluoro (-CHF2) group exerts an electron-withdrawing effect that significantly reduces amine basicity compared to ethylamine (pKa ~10.6), yet maintains higher basicity than the strongly deactivating trifluoroethylamine (pKa 5.5) [1]. This pKa modulation directly impacts log D, membrane permeability, and oral bioavailability in drug candidates [2]. Furthermore, the reactivity hierarchy in transition-metal-catalyzed amination reactions follows a distinct trend (difluoroethylamine > trifluoroethylamine > pentafluoropropylamine ≈ heptafluorobutylamine) [3], meaning that reaction yields and product distributions will differ substantially depending on the fluoroalkylamine selected. Generic substitution without accounting for these quantifiable differences risks suboptimal biological activity, unpredictable synthetic outcomes, and failed scale-up attempts.

Quantitative Comparative Evidence: How 2,2-Difluoroethylamine Differentiates from Closest Analogs in Key Performance Dimensions


Superior Oral Bioavailability in Cathepsin K Inhibitors via pKa and log D Optimization

In a direct head-to-head comparison within the same chemical series of cathepsin K inhibitors, replacement of the trifluoroethylamine group with a difluoroethylamine group increased the basicity of the nitrogen, which positively impacted the log D value [1]. This physicochemical shift translated into improved oral bioavailability in pre-clinical species, while maintaining similar potency against cathepsin K and selectivity profile against other cathepsins [1].

Medicinal Chemistry Drug Metabolism Cathepsin K Inhibition

Higher Reactivity in Cu-Catalyzed Oxidative Coupling with Arylboronic Acids

A systematic study of fluorine effects on fluoroalkylamine reactivity in Cu-catalyzed oxidative Chan-Lam coupling with arylboronic acids established a clear reactivity ranking [1]. Under identical reaction conditions, 2,2-difluoroethylamine exhibited the highest reactivity among the fluoroalkylamines tested [1].

Synthetic Methodology C-N Cross-Coupling Fluorinated Aniline Synthesis

Unique Conformational Preference via Double Gauche Effect in Protonated State

Conformational analysis of 2,2-difluoroethylamine hydrochloride revealed a distinct conformational isomerism driven by the double gauche effect [1]. This stereoelectronic phenomenon arises from hyperconjugative interactions involving the gem-difluoro group and the protonated ammonium center [1].

Conformational Analysis Stereoelectronic Effects Pharmaceutical Design

Enhanced Pest Control Efficiency in Agrochemical Formulations

2,2-Difluoroethylamine serves as a key intermediate in the synthesis of insecticidally active enaminocarbonyl compounds, particularly 4-aminobut-2-enolide derivatives [1]. Market analysis indicates that formulations incorporating 2,2-difluoroethylamine derivatives demonstrate quantifiable performance improvements over conventional alternatives [2].

Agrochemicals Crop Protection Insecticide Development

Superior Buffering Capacity at Physiological pH for Native LC-MS Applications

A comparative evaluation of fluorinated ethylamines as volatile buffers for native LC-MS demonstrated that 2,2-difluoroethylamine (DFEA, pKa 7.2) provides effective buffering capacity at physiological pH where ammonium acetate falls short [1]. Together with 2-fluoroethylamine (pKa 8.9) and 2,2,2-trifluoroethylamine (pKa 5.5), DFEA contributes to a universal volatile buffer system spanning the pH range 4.5-9.8 [1][2].

Analytical Chemistry Native Mass Spectrometry Protein Characterization

High-Value Application Scenarios for 2,2-Difluoroethylamine Based on Validated Comparative Evidence


Optimization of Oral Bioavailability in Cathepsin K Inhibitor Drug Discovery Programs

Based on direct comparative evidence demonstrating improved oral bioavailability when substituting a trifluoroethylamine group with 2,2-difluoroethylamine in cathepsin K inhibitors [1], this building block should be prioritized during lead optimization of bone-related therapeutic candidates. The higher pKa (7.2 vs. 5.5) [2] positively impacts log D and membrane permeability, offering a tangible advantage in achieving oral efficacy in pre-clinical osteoporosis and bone metastasis models.

Synthesis of N-Fluoroalkylaniline Building Blocks via Copper-Catalyzed Coupling

For synthetic chemistry teams requiring N-fluoroalkylanilines, 2,2-difluoroethylamine offers the highest reactivity in Cu-catalyzed oxidative Chan-Lam coupling with arylboronic acids among all tested fluoroalkylamines [1]. This translates to more efficient coupling reactions, potentially lower catalyst requirements, and higher isolated yields. Process development efforts should prioritize this amine when reaction efficiency and cost-of-goods are critical parameters.

Volatile Buffer Component for Native LC-MS at Physiological pH

Analytical laboratories conducting native protein mass spectrometry should incorporate 2,2-difluoroethylamine (pKa 7.2) as a key component of volatile buffer systems operating at pH 7.0-7.4 [1]. Unlike ammonium acetate, which provides negligible buffering at physiological pH, DFEA maintains effective pH control during LC separation and electrospray ionization, preserving native protein conformations and noncovalent interactions [1][2].

Agrochemical Active Ingredient Synthesis with Enhanced Field Efficacy

Agrochemical research and development programs focused on next-generation insecticides should consider 2,2-difluoroethylamine as a core intermediate for synthesizing enaminocarbonyl active ingredients, including 4-aminobut-2-enolide compounds [1]. Field-derived data indicate that formulations incorporating 2,2-difluoroethylamine derivatives achieve 15-20% greater pest control efficiency compared to conventional alternatives [2], supporting product differentiation in competitive crop protection markets.

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